molecular formula C9H15NO2 B11913347 1-Cyclohexylaziridine-2-carboxylic acid

1-Cyclohexylaziridine-2-carboxylic acid

Cat. No.: B11913347
M. Wt: 169.22 g/mol
InChI Key: ZLDAIFJTBIYXHV-UHFFFAOYSA-N
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Description

1-Cyclohexylaziridine-2-carboxylic acid is a unique organic compound characterized by the presence of a cyclohexyl group attached to an aziridine ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexylaziridine-2-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors such as halogenated derivatives with amines. For instance, the reaction of cyclohexylamine with a halogenated aziridine precursor under basic conditions can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexylaziridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Cyclohexylaziridine-2-carboxylic acid primarily involves the nucleophilic ring-opening of the aziridine ring. This reaction is facilitated by the high strain energy of the three-membered ring, making it highly reactive towards nucleophiles. The compound can selectively alkylate thiol groups in proteins, leading to inhibition of protein disulfide isomerases and disruption of protein folding in cancer cells .

Biological Activity

1-Cyclohexylaziridine-2-carboxylic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C10H15N
  • Molecular Weight: 165.24 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been studied for various pharmacological effects, including:

  • Antimicrobial Activity: The compound exhibits significant antimicrobial properties, potentially inhibiting the growth of various pathogenic microorganisms.
  • Anticancer Potential: Research indicates that this compound may inhibit certain enzymes and pathways involved in cancer progression, making it a candidate for anticancer drug development.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound based on recent studies:

Biological ActivityMechanism of ActionReferences
AntimicrobialInhibition of bacterial cell wall synthesis
AnticancerInhibition of cancer cell proliferation via enzyme inhibition
Anti-inflammatoryModulation of inflammatory pathways

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of this compound:

  • Antimicrobial Studies:
    • A study demonstrated that derivatives of aziridine-2-carboxylic acid, including this compound, showed potent activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis and integrity, leading to cell lysis .
  • Anticancer Research:
    • In vitro studies indicated that this compound could inhibit the proliferation of various cancer cell lines. It was found to interfere with critical signaling pathways involved in cell survival and proliferation, particularly through the inhibition of specific kinases .
  • Anti-inflammatory Effects:
    • Research highlighted the compound's ability to modulate inflammatory responses. It was shown to reduce cytokine production in activated immune cells, suggesting a potential role in treating inflammatory diseases .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other aziridine derivatives:

CompoundBiological ActivityUnique Features
This compoundAntimicrobial, AnticancerUnique cyclohexyl group enhances activity
Aziridine-2-carboxylic acidAntiviralLess potent against bacteria
Substituted aziridinesVariable (depends on substitution)Diverse biological profiles based on structure

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

1-cyclohexylaziridine-2-carboxylic acid

InChI

InChI=1S/C9H15NO2/c11-9(12)8-6-10(8)7-4-2-1-3-5-7/h7-8H,1-6H2,(H,11,12)

InChI Key

ZLDAIFJTBIYXHV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC2C(=O)O

Origin of Product

United States

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